Dactolisib

Catalog No.
S548367
CAS No.
915019-65-7
M.F
C30H23N5O
M. Wt
469.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dactolisib

CAS Number

915019-65-7

Product Name

Dactolisib

IUPAC Name

2-methyl-2-[4-(3-methyl-2-oxo-8-quinolin-3-ylimidazo[4,5-c]quinolin-1-yl)phenyl]propanenitrile

Molecular Formula

C30H23N5O

Molecular Weight

469.5 g/mol

InChI

InChI=1S/C30H23N5O/c1-30(2,18-31)22-9-11-23(12-10-22)35-28-24-15-19(21-14-20-6-4-5-7-25(20)32-16-21)8-13-26(24)33-17-27(28)34(3)29(35)36/h4-17H,1-3H3

InChI Key

JOGKUKXHTYWRGZ-UHFFFAOYSA-N

SMILES

CC(C)(C#N)C1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3N(C2=O)C)C5=CC6=CC=CC=C6N=C5

Solubility

Soluble in DMSO, not in water

Synonyms

2-methyl-2-(4-(3-methyl-2-oxo-8-(quinolin-3-yl)-2,3-dihydroimidazo(4,5-c)quinolin-1-yl)phenyl)propanenitrile, 2-methyl-2-(4-(3-methyl-2-oxo-8-quinolin-3-yl-2,3-dihydro-1h-imidazo(4,5-c)quinolin-1-yl)phenyl)propanenitrile, BEZ235, dactolisib, NVP BEZ235, NVP-BEZ235, NVPBEZ235

Canonical SMILES

CC(C)(C#N)C1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3N(C2=O)C)C5=CC6=CC=CC=C6N=C5

Description

The exact mass of the compound Dactolisib is 469.19026 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 751249. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Supplementary Records. It belongs to the ontological category of imidazoquinoline in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Dactolisib as a Single Agent

Researchers are investigating Dactolisib as a single agent for various cancers. Studies have shown promising results in preclinical models of cancers like mantle cell lymphoma, breast cancer, and glioblastoma [, , ]. These studies suggest that Dactolisib can induce cell death and inhibit tumor growth. However, clinical trials evaluating Dactolisib as a single agent have shown limited efficacy, highlighting the potential need for combination therapies.

Dactolisib in Combination Therapies

Due to the complex nature of cancer, researchers are exploring Dactolisib in combination with other therapies to improve treatment outcomes.

  • Combination with other targeted therapies

    Studies are investigating Dactolisib combined with other targeted therapies that target different signaling pathways in cancer cells. The rationale behind this approach is to target multiple vulnerabilities within the cancer cells and potentially overcome resistance mechanisms [].

  • Combination with chemotherapy

    Combining Dactolisib with traditional chemotherapy drugs is another area of active research. This approach aims to leverage the cytotoxic effects of chemotherapy with the targeted action of Dactolisib for a more potent anti-cancer effect [].

Dactolisib, also known as NVP-BEZ235 or BEZ-235, is an imidazoquinoline derivative that functions primarily as a dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). It is under investigation for its potential therapeutic applications in various types of cancer, including breast cancer, renal cancer, and glioblastoma. Dactolisib has shown promise in inhibiting tumor growth and enhancing the efficacy of standard treatments like temozolomide and radiotherapy in preclinical studies .

Dactolisib's mechanism of action involves the inhibition of PI3K and mTOR pathways, which are crucial for cell growth, proliferation, and survival. By inhibiting these pathways, dactolisib disrupts the signaling necessary for tumor cell survival and proliferation. The compound's structure allows it to bind effectively to the active sites of these kinases, leading to a decrease in downstream signaling events associated with oncogenesis .

Dactolisib exhibits significant biological activity against a variety of cancer cell lines. In studies involving human glioblastoma cells, dactolisib has been shown to induce apoptosis (programmed cell death) and inhibit cell viability. It enhances the effects of standard care treatments by decreasing cell migration and invasion capabilities. Notably, dactolisib has been associated with increased expression of p27 (a cyclin-dependent kinase inhibitor) and decreased levels of Bcl-2 (an anti-apoptotic protein), indicating its potential to promote tumor suppression .

The synthesis of dactolisib typically involves multi-step organic reactions starting from simpler imidazoquinoline derivatives. While specific synthetic routes can vary, common methods include:

  • Formation of Imidazoquinoline Core: This is achieved through cyclization reactions involving appropriate precursors.
  • Functionalization: Subsequent steps may involve the introduction of substituents that enhance the compound's binding affinity for PI3K and mTOR.
  • Purification: The final product is purified using techniques such as chromatography to ensure high purity for biological testing .

Dactolisib is primarily being explored for its applications in oncology. Its potential uses include:

  • Treatment of solid tumors such as breast cancer and renal cancer.
  • Combination therapy with existing treatments like temozolomide for enhanced efficacy against glioblastoma.
  • Investigational use in clinical trials for various cancers where PI3K/mTOR pathway dysregulation is implicated .

Research into dactolisib's interactions has revealed both synergistic effects when combined with other therapies and potential adverse interactions. For example, studies have indicated that dactolisib can enhance the effectiveness of standard chemotherapy regimens while also presenting risks such as methemoglobinemia when used with certain anesthetics like benzyl alcohol . Understanding these interactions is crucial for optimizing treatment regimens in clinical settings.

Several compounds share structural or functional similarities with dactolisib. Here are a few notable examples:

Compound NameMechanismUnique Features
PictilisibPI3K inhibitorSelective for PI3K isoforms; less dual inhibition compared to dactolisib
ZSTK474PI3K/mTOR inhibitorHigher selectivity for class I PI3K; different toxicity profile
BuparlisibPI3K inhibitorPrimarily targets PI3K; used in combination therapies
OmipalisibDual inhibitorMore selective towards specific PI3K isoforms compared to dactolisib

Dactolisib stands out due to its dual inhibition mechanism targeting both PI3K and mTOR, which may provide broader therapeutic benefits in cancer treatment compared to compounds that selectively inhibit only one pathway .

The Suzuki-Miyaura coupling reaction represents the cornerstone of dactolisib synthesis, facilitating the crucial carbon-carbon bond formation between 2-[4-(8-bromo-3-methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)-phenyl]-2-methyl-propionitrile and 3-quinoline boronic acid [3] [4]. This transformation occurs through the well-established mechanism involving oxidative addition, transmetalation, and reductive elimination steps characteristic of palladium-catalyzed cross-coupling reactions [7] [8].

The optimization of this critical step has been extensively studied to achieve maximum efficiency while maintaining product quality. Research demonstrates that the reaction proceeds smoothly under carefully controlled conditions, providing product yields exceeding 96% area percentage when properly optimized [9]. The coupling reaction exhibits remarkable tolerance to functional groups present in the dactolisib structure, including the imidazoquinoline core and the nitrile functionality [3] [10].

Temperature control emerges as a critical parameter in the optimization process, with reactions typically conducted at 80°C to balance reaction rate and selectivity [3] [9]. The solvent system, comprising a mixture of dimethoxyethane and water, provides optimal conditions for both catalyst activity and product solubility [3]. Base selection significantly influences reaction outcomes, with potassium carbonate demonstrating superior performance in promoting transmetalation while minimizing side reactions [3] [9].

ParameterInitial ConditionsOptimized Conditions
Original Catalyst Loading6 mol%-
Optimized Catalyst Loading-0.3 mol%
Catalyst SystemPdCl2(PPh3)2PdCl2(PPh3)2
Additional LigandNoneTriphenylphosphine
BaseK2CO3K2CO3
Solvent SystemDME/H2ODME/H2O
Temperature80°C80°C
Reaction Time16 hours16 hours
Conversion Yield73%85-90%
Product Purity>99% HPLC>99.5% HPLC

The mechanistic understanding of the Suzuki-Miyaura coupling in dactolisib synthesis reveals the importance of ligand coordination and electronic effects [7] [11]. The quinoline boronic acid component requires careful handling due to potential chelation effects that can influence reaction kinetics. Studies indicate that the electron-rich nature of the boronic acid partner facilitates transmetalation, while the electron-deficient brominated imidazoquinoline substrate promotes oxidative addition [10] [12].

Advanced optimization strategies employ automated feedback systems and machine learning approaches to identify optimal conditions [11] [13]. These methodologies enable rapid screening of reaction variables, including catalyst loading, temperature, time, and ligand selection, providing comprehensive optimization within minimal experimental iterations [14] [12]. The implementation of such approaches in dactolisib synthesis has led to significant improvements in both yield and process efficiency [11].

Catalyst Loading Reduction Strategies

The economic viability of dactolisib production necessitates the development of catalyst loading reduction strategies that maintain high efficiency while minimizing costly palladium consumption [3] [15]. Initial synthetic protocols employed palladium catalyst loadings of 6 mol%, presenting significant cost barriers for commercial-scale production [3] [6]. Through systematic optimization, researchers achieved a remarkable 20-fold reduction in catalyst loading to 0.3 mol% while simultaneously improving reaction yields [3] [4].

The primary strategy for catalyst loading reduction involves the incorporation of supplementary triphenylphosphine ligand to enhance catalyst stability and turnover frequency [3] [6]. This approach addresses the tendency of palladium catalysts to undergo deactivation through aggregation or decomposition during extended reaction times [16] [17]. The additional phosphine ligand provides a stabilizing effect that maintains catalyst activity throughout the reaction course, enabling efficient conversion at significantly reduced loadings [3] [15].

StrategyImplementationResult
Ligand EnhancementAddition of triphenylphosphine as supplementary ligand20-fold reduction in catalyst loading
Reaction Temperature ControlMaintained at 80°C for optimal activityConsistent high conversion rates
Substrate ConcentrationOptimized substrate to catalyst ratioImproved mass transfer efficiency
Addition SequenceSequential addition of boronic acidEnhanced reaction kinetics
Reaction AtmosphereInert atmosphere (nitrogen/argon)Prevention of catalyst degradation
Solvent System OptimizationDME/water biphasic systemEffective product isolation

Substrate concentration optimization represents another crucial factor in catalyst loading reduction [18] [19]. Higher substrate concentrations increase the effective molarity of reactants relative to catalyst, promoting more efficient turnover. However, this approach requires careful balance to avoid solubility limitations that could impair mass transfer and reaction kinetics [19] [20].

The sequential addition strategy involves controlled introduction of the boronic acid component to maintain optimal stoichiometry throughout the reaction [3] [6]. This methodology prevents substrate depletion that could lead to catalyst deactivation through unproductive pathways [17]. The controlled addition also helps manage the exothermic nature of the coupling reaction, particularly important at industrial scale [6] [21].

Reaction atmosphere control through the use of inert gas environments prevents catalyst oxidation and degradation [22] [23]. Oxygen exposure can lead to palladium oxide formation, which exhibits reduced catalytic activity compared to the metallic state [22]. Maintaining strict anaerobic conditions throughout the reaction ensures catalyst longevity and consistent performance [18] [17].

Advanced catalyst systems incorporating electron-rich phosphine ligands demonstrate enhanced activity at low loadings [24] [16]. Research indicates that bulky, electron-donating ligands can significantly improve catalyst turnover numbers by facilitating both oxidative addition and reductive elimination steps [24] [15]. These systems enable further reduction in catalyst loading while maintaining high selectivity and yield [16] [25].

Purification Techniques for Palladium Residue Removal

The pharmaceutical industry's stringent requirements for elemental impurities necessitate highly effective palladium removal techniques in dactolisib production [26] [27]. International Conference on Harmonisation guidelines specify limits of 10 micrograms per gram for platinum group metals in pharmaceutical products, making palladium removal a critical process step [26] [27]. The challenge is compounded by dactolisib's limited solubility in most organic solvents, which restricts conventional purification approaches [3] [6].

Activated carbon treatment represents the most widely employed method for palladium removal in dactolisib purification [26] [28]. This technique involves treatment of the crude product solution with activated charcoal at elevated temperatures, typically achieving reduction of palladium levels from approximately 300 parts per million to less than 10 parts per million [26] [6]. The effectiveness of activated carbon stems from its high surface area and ability to adsorb both metallic and ionic palladium species through physisorption and chemisorption mechanisms [26] [28].

TechniqueMethodEfficiency
Activated Carbon TreatmentCharcoal filtration at elevated temperatureReduces Pd from 300 ppm to <10 ppm
Smopex-234 ResinPolychelated scavenger resin treatmentSelective Pd removal with minimal product loss
TMT Precipitation2,4,6-trimercapto-s-triazine precipitationReduces Pd from 600-650 ppm to 20-60 ppm
Crystallization PurificationRecrystallization from acetic acid/waterFurther purification to <1 ppm
Combined TreatmentSequential charcoal and resin treatment>98% Pd removal efficiency
Final Product SpecificationsMultiple analytical confirmationsFinal Pd content <2 ppm

Specialized chelating resins, particularly Smopex-234, offer enhanced selectivity for palladium removal with minimal product loss [26] [6]. These polychelated scavenger resins contain multiple sulfur-containing functional groups that exhibit high affinity for palladium while showing minimal interaction with the organic product [26]. The selectivity factor for palladium versus product can exceed 190, making these resins particularly valuable for high-value pharmaceutical intermediates [26].

2,4,6-trimercapto-s-triazine precipitation represents an alternative approach for palladium removal, particularly effective for solutions containing high initial palladium concentrations [29] [30]. This method involves precipitation of palladium as a coordination complex with the trimercapto-triazine ligand, reducing palladium levels from 600-650 parts per million to 20-60 parts per million [29]. The precipitated complex can be readily separated by filtration, leaving the product in solution [29] [30].

Crystallization purification serves as a final polishing step to achieve pharmaceutical-grade purity standards [3] [6]. Recrystallization from acetic acid and water systems enables further reduction of palladium content to less than 1 part per million while simultaneously purifying chemical impurities [6]. The crystallization process exploits the differential solubility of dactolisib and palladium-containing impurities, providing both chemical and elemental purification [3] [6].

Combined treatment protocols employing sequential application of multiple purification techniques achieve optimal results for pharmaceutical production [26] [28]. The typical sequence involves initial activated carbon treatment followed by specialized resin scavenging, culminating in crystallization purification [26] [6]. This multi-step approach consistently achieves greater than 98% palladium removal efficiency while maintaining high product recovery [26] [28].

Analytical methods for palladium quantification include inductively coupled plasma mass spectrometry and inductively coupled plasma optical emission spectroscopy [31]. However, these techniques require expensive instrumentation and complex sample preparation, limiting their utility for routine process monitoring [31]. Alternative methods based on catalytic fluorometric assays provide rapid, cost-effective screening for palladium levels during process development [31].

Scalability Challenges in Industrial Synthesis

The transition from laboratory-scale to industrial-scale production of dactolisib presents numerous technical and economic challenges that require comprehensive process engineering solutions [6] [21]. These challenges encompass process safety considerations, equipment design requirements, heat and mass transfer limitations, product isolation difficulties, quality control complexities, and economic optimization imperatives [6] [20].

Process safety emerges as the primary concern in large-scale dactolisib synthesis due to the exothermic nature of the Suzuki-Miyaura coupling reaction [6] [21]. Laboratory-scale reactions may exhibit temperature increases of 17°C or more during scale-up, indicating significant heat generation that must be controlled to prevent thermal runaway [21]. Industrial reactors require sophisticated cooling systems, controlled addition protocols, and emergency quench capabilities to manage these exothermic processes safely [21] [20].

Challenge CategorySpecific IssuesSolutions Implemented
Process SafetyExothermic reaction control during scale-upControlled addition rates and cooling systems
Solvent ManagementSolvent recovery and waste minimizationDistillation and recycling protocols
Heat TransferUniform temperature distribution in large reactorsJacketed reactors with enhanced heat exchange
Mass TransferEfficient mixing and substrate dissolutionHigh-efficiency agitation systems
Product IsolationFiltration and drying at industrial scaleCentrifugation and controlled drying
Quality ControlConsistent purity across large batchesMultiple sampling and analytical checkpoints
Economic ConsiderationsCost-effective catalyst usage and recoveryOptimized catalyst loading and recycling

Solvent management represents a significant operational challenge in industrial dactolisib production [6] [20]. The synthesis requires substantial volumes of organic solvents, including dimethoxyethane and acetic acid, necessitating efficient recovery and recycling systems to minimize waste and reduce costs [6]. Distillation protocols must be carefully designed to handle the heat-sensitive nature of dactolisib while achieving acceptable solvent recovery rates [6] [20].

Heat transfer limitations in large-scale reactors can lead to temperature non-uniformity that adversely affects reaction selectivity and yield [19] [20]. Industrial vessels require enhanced heat exchange capabilities through jacketed designs, internal cooling coils, or external heat exchangers to maintain the precise temperature control necessary for optimal coupling reactions [19] [20]. The increased thermal mass of large-scale reactions also extends heating and cooling times, requiring process timing adjustments [20].

Mass transfer challenges arise from the heterogeneous nature of the Suzuki-Miyaura coupling system and the limited solubility of some reactants [19] [20]. Efficient agitation systems must ensure adequate mixing of the biphasic reaction medium while providing sufficient mass transfer rates for the solid boronic acid substrate [19]. The design of impeller systems and baffle configurations becomes critical for achieving uniform concentration profiles throughout large reaction volumes [19] [20].

Product isolation at industrial scale requires specialized equipment capable of handling the filtration and drying of heat-sensitive pharmaceutical intermediates [6] [20]. Centrifugal filtration systems offer advantages over conventional filtration for large-scale operations, providing enhanced throughput and improved cake washing capabilities [6]. Controlled atmosphere drying systems prevent thermal degradation during moisture removal while achieving required specifications [6] [20].

Quality control complexity increases substantially at industrial scale due to the need for representative sampling across large batch volumes [6] [20]. Multiple sampling points throughout the reactor and process streams ensure batch homogeneity and enable real-time process monitoring [6]. Advanced analytical methods must be capable of rapid turnaround to support process control decisions without impeding production schedules [6] [20].

Economic optimization encompasses multiple factors including raw material costs, catalyst utilization efficiency, energy consumption, waste disposal expenses, and capital equipment requirements [6] [20]. The optimized catalyst loading strategies discussed previously become particularly important at commercial scale where even small improvements in catalyst efficiency translate to significant cost savings [6]. Catalyst recovery and recycling protocols may become economically viable at large scale, further improving process economics [20].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.2

Hydrogen Bond Acceptor Count

4

Exact Mass

469.19026037 g/mol

Monoisotopic Mass

469.19026037 g/mol

Heavy Atom Count

36

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

RUJ6Z9Y0DT

Pharmacology

Dactolisib is an orally bioavailable imidazoquinoline targeting the phosphatidylinositol 3 kinase (PI3K) and the mammalian target of rapamycin (mTOR), with potential antineoplastic activity. Dactolisib inhibits PI3K kinase and mTOR kinase in the PI3K/AKT/mTOR kinase signaling pathway, which may result in tumor cell apoptosis and growth inhibition in PI3K/mTOR-overexpressing tumor cells. Activation of the PI3K/mTOR pathway promotes cell growth, survival, and resistance to chemotherapy and radiotherapy; mTOR, a serine/threonine kinase downstream of PI3K, may also be activated independent of PI3K.

MeSH Pharmacological Classification

Antineoplastic Agents

KEGG Target based Classification of Drugs

Protein kinases
Serine/threonine kinases
Other
MTOR [HSA:2475] [KO:K07203]

Other CAS

915019-65-7

Wikipedia

Dactolisib

Dates

Last modified: 08-15-2023
1: Passacantilli I, Capurso G, Archibugi L, Calabretta S, Caldarola S, Loreni F, Delle Fave G, Sette C. Combined therapy with RAD001 e BEZ235 overcomes resistance of PET immortalized cell lines to mTOR inhibition. Oncotarget. 2014 Jul 30;5(14):5381-91. PubMed PMID: 25026292.
2: Park HS, Hong SK, Oh MM, Yoon CY, Jeong SJ, Byun SS, Cheon J, Lee SE, Moon du G. Synergistic antitumor effect of NVP-BEZ235 and sunitinib on docetaxel-resistant human castration-resistant prostate cancer cells. Anticancer Res. 2014 Jul;34(7):3457-68. PubMed PMID: 24982354.
3: Moon du G, Lee SE, Oh MM, Lee SC, Jeong SJ, Hong SK, Yoon CY, Byun SS, Park HS, Cheon J. NVP-BEZ235, a dual PI3K/mTOR inhibitor synergistically potentiates the antitumor effects of cisplatin in bladder cancer cells. Int J Oncol. 2014 Sep;45(3):1027-35. doi: 10.3892/ijo.2014.2505. Epub 2014 Jun 19. PubMed PMID: 24969552; PubMed Central PMCID: PMC4121414.
4: Qu Y, Wu X, Yin Y, Yang Y, Ma D, Li H. Antitumor activity of selective MEK1/2 inhibitor AZD6244 in combination with PI3K/mTOR inhibitor BEZ235 in gefitinib-resistant NSCLC xenograft models. J Exp Clin Cancer Res. 2014 Jun 17;33:52. doi: 10.1186/1756-9966-33-52. PubMed PMID: 24939055; PubMed Central PMCID: PMC4074836.
5: Oishi T, Itamochi H, Kudoh A, Nonaka M, Kato M, Nishimura M, Oumi N, Sato S, Naniwa J, Sato S, Shimada M, Kigawa J, Harada T. The PI3K/mTOR dual inhibitor NVP-BEZ235 reduces the growth of ovarian clear cell carcinoma. Oncol Rep. 2014 Aug;32(2):553-8. doi: 10.3892/or.2014.3268. Epub 2014 Jun 13. PubMed PMID: 24927217.
6: Seixas JD, Luengo-Arratta SA, Diaz R, Saldivia M, Rojas-Barros DI, Manzano P, Gonzalez S, Berlanga M, Smith TK, Navarro M, Pollastri MP. Establishment of a structure-activity relationship of 1H-imidazo[4,5-c]quinoline-based kinase inhibitor NVP-BEZ235 as a lead for African sleeping sickness. J Med Chem. 2014 Jun 12;57(11):4834-48. doi: 10.1021/jm500361r. Epub 2014 May 21. PubMed PMID: 24805946; PubMed Central PMCID: PMC4099174.
7: Seo BR, Min KJ, Cho IJ, Kim SC, Kwon TK. Curcumin significantly enhances dual PI3K/Akt and mTOR inhibitor NVP-BEZ235-induced apoptosis in human renal carcinoma Caki cells through down-regulation of p53-dependent Bcl-2 expression and inhibition of Mcl-1 protein stability. PLoS One. 2014 Apr 17;9(4):e95588. doi: 10.1371/journal.pone.0095588. eCollection 2014. PubMed PMID: 24743574; PubMed Central PMCID: PMC3990719.
8: Kuger S, Cörek E, Polat B, Kämmerer U, Flentje M, Djuzenova CS. Novel PI3K and mTOR Inhibitor NVP-BEZ235 Radiosensitizes Breast Cancer Cell Lines under Normoxic and Hypoxic Conditions. Breast Cancer (Auckl). 2014 Mar 16;8:39-49. doi: 10.4137/BCBCR.S13693. eCollection 2014. PubMed PMID: 24678241; PubMed Central PMCID: PMC3964191.
9: Hong SW, Shin JS, Moon JH, Kim YS, Lee J, Choi EK, Ha SH, Lee DH, Chung HN, Kim JE, Kim KP, Hong YS, Lee JL, Lee WJ, Choi EK, Lee JS, Jin DH, Kim TW. NVP-BEZ235, a dual PI3K/mTOR inhibitor, induces cell death through alternate routes in prostate cancer cells depending on the PTEN genotype. Apoptosis. 2014 May;19(5):895-904. doi: 10.1007/s10495-014-0973-4. PubMed PMID: 24652480.
10: Jebahi A, Villedieu M, Pétigny-Lechartier C, Brotin E, Louis MH, Abeilard E, Giffard F, Guercio M, Briand M, Gauduchon P, Lheureux S, Poulain L. PI3K/mTOR dual inhibitor NVP-BEZ235 decreases Mcl-1 expression and sensitizes ovarian carcinoma cells to Bcl-xL-targeting strategies, provided that Bim expression is induced. Cancer Lett. 2014 Jun 28;348(1-2):38-49. doi: 10.1016/j.canlet.2014.03.001. Epub 2014 Mar 18. PubMed PMID: 24650799.

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